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The advent of CRISPR-Cas9 technology has revolutionized the field of genome engineering,
offering unprecedented precision in genetic manipulation. For researchers in basic science,
drug discovery, and therapeutic development, accurately quantifying the efficiency of these
genetic edits is a critical step. This guide provides an objective comparison of the most
common methods for measuring CRISPR-Cas9 editing efficiency, complete with quantitative
data, detailed experimental protocols, and workflow visualizations to aid in selecting the most
appropriate technique for your research needs.

Comparison of Quantification Methods

Choosing a method to quantify CRISPR-Cas9 editing efficiency depends on several factors,
including the required sensitivity, throughput, cost, and the specific type of genetic modification
being assessed. Below is a summary of the key characteristics of five widely used techniques.
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Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the
experimental workflows for the primary quantification methods, followed by detailed protocols

for each.

Mismatch Cleavage Assay (T7E1) Workflow
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Caption: Workflow for the T7 Endonuclease | (T7E1) mismatch cleavage assay.
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T7 Endonuclease | (T7E1) Assay Protocol

o Genomic DNA Extraction: Isolate genomic DNA (gDNA) from both the CRISPR-edited and a
control (e.g., wild-type) cell population.

e PCR Amplification:

o Design primers to amplify a 400-1000 bp region surrounding the CRISPR target site.[13]
The cut site should be off-center to produce easily resolvable fragments.[9]

o Perform PCR using a high-fidelity polymerase with approximately 100-200 ng of gDNA as
a template.

o Verify the amplification of a single PCR product of the expected size by running a small
amount on an agarose gel.[9]

o Heteroduplex Formation:

o In a PCR tube, mix approximately 200 ng of the purified PCR product with a compatible
reaction buffer.

o Denature the PCR product by heating to 95°C for 5-10 minutes.[13]

o Re-anneal the DNA to form heteroduplexes by slowly cooling the reaction. A typical
thermocycler program is to ramp down from 95°C to 85°C at -2°C/second, and then from
85°C to 25°C at -0.1°C/second.[13]

e T7E1 Digestion:

o Add 1-2 units of T7 Endonuclease | to the re-annealed PCR product.

o Incubate at 37°C for 15-20 minutes.[13] It is crucial to include a no-enzyme control.
e Analysis:

o Run the digested products on a 2% agarose gel.
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o Image the gel and quantify the band intensities. The percentage of edited alleles can be
estimated using the formula: % Editing = (1 - sqrt(1 - (sum of cleaved band intensities) /
(sum of all band intensities))) * 100[5]

Sanger Sequencing + TIDE/ICE Workflow
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Caption: Workflow for Sanger sequencing-based indel detection using TIDE or ICE.
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Sanger Sequencing with TIDE/ICE Protocol

e Genomic DNA Extraction and PCR:
o Extract gDNA from both edited and control cell populations.
o Amplify a 500-800 bp region around the target site using high-fidelity PCR.[7]
o Purify the PCR products using a column or enzymatic cleanup method.[19]

e Sanger Sequencing:

o Send the purified PCR products from both the control and edited samples for Sanger
sequencing.[7] Typically, the same forward or reverse primer used for PCR is used for
sequencing.

o Data Analysis using TIDE (or ICE):
o Navigate to the TIDE (--INVALID-LINK--) or ICE (--INVALID-LINK--) web tool.[8][12]
o Upload the Sanger sequencing file (.abl) for the control sample.
o Upload the Sanger sequencing file (.abl) for the edited sample.
o Enter the 20-nucleotide guide RNA sequence.

o The tool will align the sequences and perform a decomposition analysis to calculate the
percentage of indels and identify the types of mutations present in the edited population.
[20]

Next-Generation Sequencing (NGS) Workflow
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Caption: Workflow for CRISPR editing quantification using amplicon-based NGS.
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NGS Amplicon Sequencing Protocol
e Genomic DNA Extraction: Extract high-quality gDNA from the edited cell population.
o Library Preparation (Two-Step PCR):

o First PCR: Amplify a short region (typically 150-300 bp) surrounding the target site. The
primers for this step should contain partial Illumina sequencing adaptors on their 5' ends.
[21]

o Second PCR: Use the product from the first PCR as a template. The primers in this step
contain the full lllumina adapters and unique indices (barcodes) to allow for multiplexing of
different samples.[21]

e Library Pooling and Sequencing:
o Purify the final PCR products (now your sequencing libraries).
o Quantify and pool the libraries in equimolar amounts.
o Perform sequencing on an NGS platform (e.g., lllumina MiSeq).
e Data Analysis:
o Demultiplex the sequencing reads based on the indices.
o Align the reads to a reference sequence of the unedited target locus.

o Use analysis software (e.g., CRISPRess0) to identify and quantify the frequency of
different indels and other mutations.

Digital PCR (ddPCR) Workflow
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Caption: Workflow for absolute quantification of editing events using ddPCR.

Digital PCR (ddPCR) Protocol

e Assay Design:

o Design a set of primers that flank the CRISPR target site.
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o Design two TagMan probes:
» Areference probe that binds to the wild-type sequence (e.qg., labeled with HEX).

» An edited probe that specifically binds to the desired HDR-mediated edit, or a "drop-off
assay design for NHEJ where the reference probe binding is disrupted by indels (e.g.,
labeled with FAM).[3]

Sample Preparation:

o Extract gDNA from the edited cell population. The DNA may need to be digested with a
restriction enzyme that does not cut within the amplicon.

o Prepare the ddPCR reaction mix containing ddPCR Supermix, primers, probes, and
template gDNA (typically 5-50 ng).[12]

Droplet Generation:
o Load the reaction mix into a droplet generation cartridge along with droplet generation oil.

o Use a droplet generator to partition the sample into approximately 20,000 nanoliter-sized
droplets.[22]

PCR Amplification:

o Transfer the droplets to a 96-well PCR plate, seal, and perform PCR amplification using a
standard thermocycler.

Droplet Reading and Analysis:

o Place the PCR plate into a droplet reader, which will read the fluorescence of each
individual droplet.

o The software will count the number of positive (fluorescent) and negative droplets for each
probe to calculate the absolute concentration of edited and wild-type alleles. The editing
efficiency is then determined from the ratio of these concentrations.[23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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